

Spectroscopic Profile of 1H-Indazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Indazole-4-carboxylic Acid

Cat. No.: B1321860

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Introduction

1H-Indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a derivative of the indazole scaffold, it serves as a crucial building block for the synthesis of a variety of bioactive molecules, including potential anti-inflammatory and anticancer agents.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the spectroscopic data for **1H-Indazole-4-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

It is important to note that while extensive research has been conducted on indazole derivatives[2][3][4][5], publicly available, complete experimental spectra specifically for **1H-Indazole-4-carboxylic acid** are limited. Therefore, this guide combines available data with predicted values based on analogous compounds and fundamental spectroscopic principles to offer a robust analytical profile.

Physicochemical Properties

Basic physicochemical properties of **1H-Indazole-4-carboxylic acid** are summarized below.

| Property | Value | Source |
|-------------------|---|---------------|
| Molecular Formula | C ₈ H ₆ N ₂ O ₂ | PubChem[6] |
| Molecular Weight | 162.15 g/mol | Sigma-Aldrich |
| Monoisotopic Mass | 162.042927438 Da | PubChem[6] |
| Melting Point | 288-293 °C | Sigma-Aldrich |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.[7]

¹H NMR Spectroscopy

Direct experimental ¹H NMR data for **1H-Indazole-4-carboxylic acid** is not readily available in the public domain. However, data for the closely related analog, Methyl 1H-indazole-4-carboxylate, provides valuable insight into the expected chemical shifts for the aromatic protons.

Table 1: ¹H NMR Data for Methyl 1H-indazole-4-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Assignment (Aromatic Protons) |
|------------------------|--------------|-------------------------------|
| Predicted ~8.3 | s | H3 |
| Predicted ~7.9 | d | H5 or H7 |
| Predicted ~7.5 | t | H6 |
| Predicted ~7.3 | d | H7 or H5 |
| Predicted ~4.0 | s | -OCH ₃ |

Note: The assignments are predictive and based on general indazole chemical shifts. The exact positions of H5 and H7 would require 2D NMR experiments for confirmation. For **1H-Indazole-4-carboxylic acid**, the $-OCH_3$ signal would be absent, and a broad singlet corresponding to the carboxylic acid proton ($-COOH$) would be expected at $\delta > 12$ ppm. The aromatic proton signals are expected to be at similar, though not identical, chemical shifts.

¹³C NMR Spectroscopy

While specific experimental ¹³C NMR data for **1H-Indazole-4-carboxylic acid** is not available in the searched literature, the Teixeira et al. publication suggests this data has been collected for a range of indazole carboxylic acids.[2][8] Based on the known chemical shifts for indazole and the effect of a carboxylic acid substituent, the following are predicted chemical shifts.

Table 2: Predicted ¹³C NMR Data for **1H-Indazole-4-carboxylic Acid**

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| ~170 | -COOH |
| ~140 | C7a |
| ~135 | C3 |
| ~128 | C6 |
| ~125 | C3a |
| ~122 | C5 |
| ~120 | C4 |
| ~110 | C7 |

Infrared (IR) Spectroscopy

The IR spectrum of **1H-Indazole-4-carboxylic acid** is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for **1H-Indazole-4-carboxylic Acid**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|---|
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium | N-H stretch |
| 1725-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1620-1580 | Medium | C=C and C=N stretching (Aromatic rings) |
| 1320-1210 | Medium | C-O stretch |
| 950-910 | Broad, Medium | O-H bend (out-of-plane) |

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[\[9\]](#)[\[10\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.[\[7\]](#)

Table 4: Predicted Mass Spectrometry Data for **1H-Indazole-4-carboxylic Acid**

| m/z Ratio | Predicted Identity |
|-----------|----------------------------------|
| 162.04 | [M] ⁺ (Molecular Ion) |
| 145.04 | [M - OH] ⁺ |
| 117.04 | [M - COOH] ⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid aromatic carboxylic acid like **1H-Indazole-4-carboxylic acid**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , as the compound may have low solubility in $CDCl_3$). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
- **Data Acquisition:** Record 1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[11] For 1H NMR, a typical experiment involves acquiring 16-32 scans. For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm) or the residual solvent signal.

IR Spectroscopy (FTIR-ATR)

- **Sample Preparation:** Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Analysis:** Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm^{-1} .
- **Data Processing:** The resulting spectrum of absorbance or transmittance versus wavenumber is then analyzed for characteristic absorption bands.

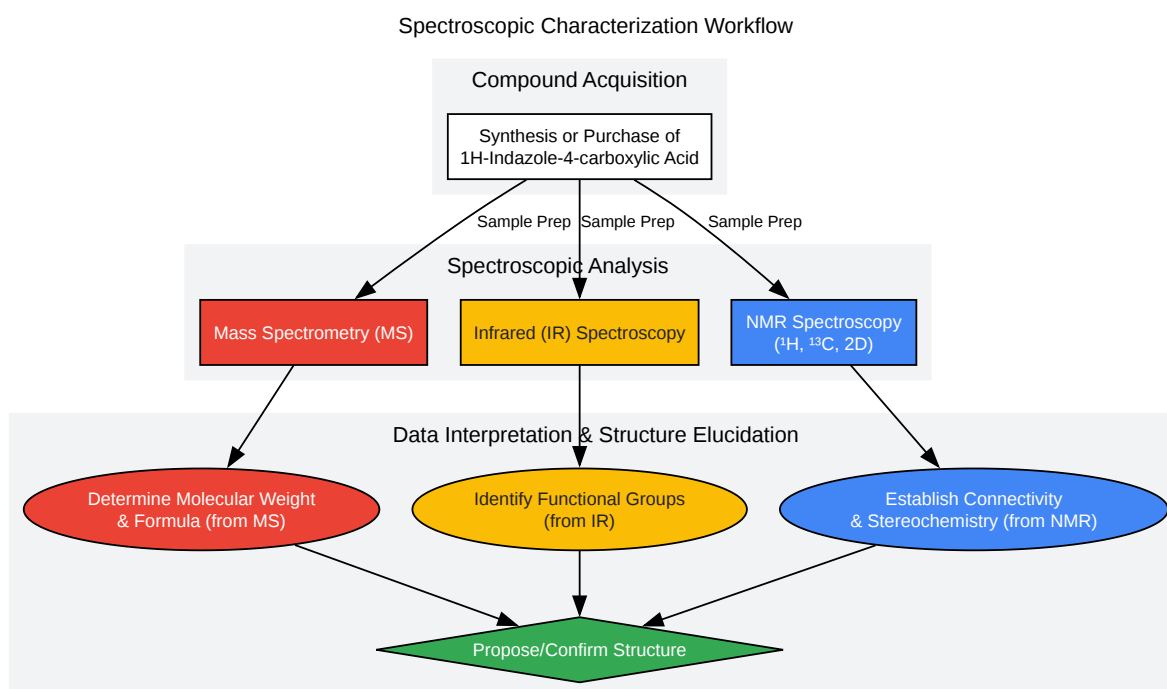
High-Resolution Mass Spectrometry (HRMS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Ionization:** Introduce the sample solution into the mass spectrometer via an electrospray ionization (ESI) source in either positive or negative ion mode. ESI is a soft ionization technique suitable for polar molecules.

- **Mass Analysis:** Analyze the resulting ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.
- **Data Analysis:** Determine the m/z of the molecular ion and compare the experimentally measured exact mass to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel or synthesized compound like **1H-Indazole-4-carboxylic acid**.



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Caption: A logical workflow for the spectroscopic analysis of **1H-Indazole-4-carboxylic acid**.

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